5-Methylpyrimidine-2-carboxylic acid
Overview
Description
5-Methylpyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by a pyrimidine ring substituted with a carboxylic acid group at the second position and a methyl group at the fifth position. It appears as a colorless or white crystalline powder and is soluble in water and some organic solvents such as alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylpyrimidine-2-carboxylic acid can be synthesized through various methods. One common method involves the alkylation of pyrimidine. The process typically includes the following steps:
Starting Material: Pyrimidine is used as the starting material.
Alkylation: The pyrimidine undergoes alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The resulting 5-methylpyrimidine is then carboxylated using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized for higher yields and cost-effectiveness. The process involves:
Oxidation Reaction: Using 2,5-dimethylpyrazine as the raw material, an oxidation reaction is carried out in an acetic acid solvent with cobalt acetate and manganese acetate as catalysts and potassium bromide as a cocatalyst.
Crystallization and Filtration: After the oxidation reaction, the reaction mixture is cooled, and the product is crystallized, filtered, and dried to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions and reagents used.
Reduction Products: Alcohols or amines derived from the reduction of the carboxylic acid group.
Substitution Products: Compounds with different functional groups replacing the carboxylic acid group.
Scientific Research Applications
5-Methylpyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Similar structure but with different substitution positions.
5-Methylpyrazine-2-carboxylic acid: Similar functional groups but with a pyrazine ring instead of a pyrimidine ring
Uniqueness: 5-Methylpyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methylpyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADCKQUVPNDPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569324 | |
Record name | 5-Methylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99420-75-4 | |
Record name | 5-Methylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methylpyrimidine-2-carboxylic acid in the development of novel anticancer agents?
A1: this compound serves as a crucial starting material in synthesizing a series of Pyrimidine containing 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazol‐3‐yl)thio)‐1‐phenylethanone derivatives. [] These derivatives have demonstrated promising anticancer activity in preliminary studies.
Q2: How were the synthesized compounds incorporating this compound evaluated for their anticancer potential?
A2: The synthesized compounds, which utilize this compound as a building block, were subjected to molecular docking studies. These studies focused on their interaction with dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation, often targeted in cancer therapy. [] The promising docking scores suggest potential for inhibiting DHFR activity and hindering cancer cell growth.
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